molecular formula C21H24N4O2 B2456680 N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide CAS No. 2380087-30-7

N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide

Cat. No.: B2456680
CAS No.: 2380087-30-7
M. Wt: 364.449
InChI Key: BMBSZBSUZHTYMR-UHFFFAOYSA-N
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Description

N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound with a molecular formula of C21H24N4O2 This compound is characterized by the presence of a piperidine ring, a cyanopyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a nucleophilic substitution reaction.

    Coupling with the Phenyl Group: The phenyl group is coupled with the piperidine intermediate using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.

    Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16(26)24-20-6-4-17(5-7-20)13-25-10-2-3-19(14-25)15-27-21-11-18(12-22)8-9-23-21/h4-9,11,19H,2-3,10,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSZBSUZHTYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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